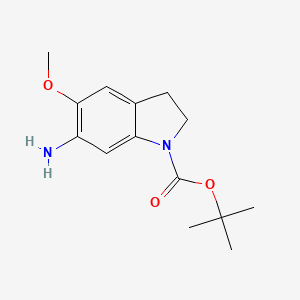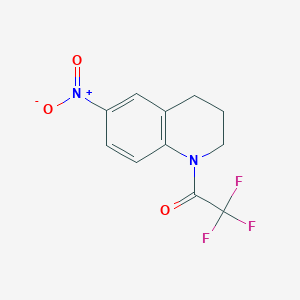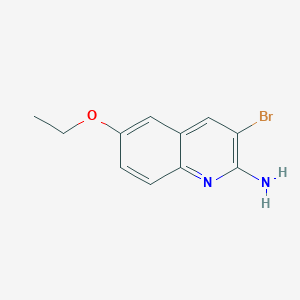![molecular formula C15H15ClN2O B11850293 3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 1356109-75-5](/img/structure/B11850293.png)
3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cloro-6-(4-metoxibencil)-6,7-dihidro-5H-pirrolo[3,4-b]piridina es un compuesto heterocíclico que presenta una estructura central de pirrolo[3,4-b]piridina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-cloro-6-(4-metoxibencil)-6,7-dihidro-5H-pirrolo[3,4-b]piridina generalmente involucra reacciones orgánicas de múltiples pasos. Un enfoque común es la ciclización de precursores apropiados bajo condiciones controladas. Por ejemplo, la reacción podría comenzar con un derivado de piridina sustituido, que experimenta una serie de transformaciones que incluyen halogenación, sustitución nucleofílica y ciclización para formar el sistema cíclico de pirrolo[3,4-b]piridina deseado.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de la ruta sintética para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y principios de química verde para garantizar una producción sostenible.
Análisis De Reacciones Químicas
Tipos de reacciones
3-cloro-6-(4-metoxibencil)-6,7-dihidro-5H-pirrolo[3,4-b]piridina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse en condiciones específicas para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que potencialmente conduce a diferentes derivados.
Sustitución: Las reacciones de sustitución nucleofílica son comunes, donde el átomo de cloro puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos como aminas o tioles. Las condiciones de reacción varían según la transformación deseada, pero generalmente involucran temperaturas controladas, solventes y catalizadores para lograr el resultado deseado.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación podría producir un derivado de cetona o aldehído, mientras que la sustitución podría introducir un nuevo grupo funcional en lugar del átomo de cloro.
Aplicaciones Científicas De Investigación
3-cloro-6-(4-metoxibencil)-6,7-dihidro-5H-pirrolo[3,4-b]piridina tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: Este compuesto se puede utilizar en el estudio de vías e interacciones biológicas, particularmente las que involucran compuestos heterocíclicos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como conductividad o fluorescencia.
Mecanismo De Acción
El mecanismo de acción de 3-cloro-6-(4-metoxibencil)-6,7-dihidro-5H-pirrolo[3,4-b]piridina involucra su interacción con objetivos y vías moleculares dentro de los sistemas biológicos. Esto podría incluir la unión a enzimas o receptores específicos, alterando su actividad y, por lo tanto, influyendo en los procesos celulares. El mecanismo exacto dependería de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
2-cloro-4,6-bis{(E)-3-metoxibencil)-6,7-dihidro-5H-pirrolo[3,4-b]piridina : 2-cloro-4,6-bis{(E)-3-metoxibencil)-6,7-dihidro-5H-pirrolo[3,4-b]piridina
6-cloro-3-yodo-1-(4-metoxibencil)-1H-pirazolo[3,4-b]piridina: Otro compuesto heterocíclico con propiedades y usos comparables.
Singularidad
3-cloro-6-(4-metoxibencil)-6,7-dihidro-5H-pirrolo[3,4-b]piridina es único debido a su patrón de sustitución específico y la presencia de ambos grupos cloro y metoxibencilo. Esta combinación de características puede impartir propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones.
Propiedades
Número CAS |
1356109-75-5 |
|---|---|
Fórmula molecular |
C15H15ClN2O |
Peso molecular |
274.74 g/mol |
Nombre IUPAC |
3-chloro-6-[(4-methoxyphenyl)methyl]-5,7-dihydropyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C15H15ClN2O/c1-19-14-4-2-11(3-5-14)8-18-9-12-6-13(16)7-17-15(12)10-18/h2-7H,8-10H2,1H3 |
Clave InChI |
NQTQCPSPUSIKHY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2CC3=C(C2)N=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N,5-Trimethylspiro[indoline-3,4'-piperidine]-1-carboxamide](/img/structure/B11850211.png)

![3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid](/img/structure/B11850217.png)


![3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate](/img/structure/B11850236.png)

![2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11850239.png)

![(3R)-1-[(6-nitroquinolin-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B11850244.png)


![5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11850261.png)
![9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl-](/img/structure/B11850285.png)
